2,6-Dimethyl-4'-piperidinomethyl Benzophenone: Structural Analysis & Synthetic Utility
This guide provides an in-depth technical analysis of 2,6-Dimethyl-4'-piperidinomethyl benzophenone (CAS 898775-08-1), a specialized chemical scaffold with significant utility in medicinal chemistry (specifically CNS-act...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2,6-Dimethyl-4'-piperidinomethyl benzophenone (CAS 898775-08-1), a specialized chemical scaffold with significant utility in medicinal chemistry (specifically CNS-active agents) and photo-polymerization kinetics.
The analysis focuses on the structural consequences of the sterically hindered 2,6-dimethyl motif and the basic piperidine tail, offering a blueprint for synthesis, characterization, and application.
Executive Summary
2,6-Dimethyl-4'-piperidinomethyl benzophenone represents a class of "twisted" diaryl ketones where steric hindrance and basicity converge. Unlike planar benzophenones, the 2,6-dimethyl substitution forces the carbonyl group out of conjugation with the phenyl ring, altering its electronic profile, metabolic stability, and photochemical reactivity. Concurrently, the 4'-piperidinomethyl moiety provides a high-pKa basic center, making this scaffold a critical pharmacophore for Sigma-1 receptor ligands and a highly efficient Type II photo-initiator.
Structural Deconstruction & Pharmacophore Mapping
To understand the utility of this compound, we must deconstruct its three distinct functional domains.
The Steric Shield (Ring A)
The 2,6-dimethylphenyl group is the defining feature of this molecule.
Conformational Twist: The two ortho-methyl groups create significant steric clash with the carbonyl oxygen. This forces the phenyl ring to rotate roughly 60–90° out of the carbonyl plane, breaking the
- conjugation.
Metabolic Blockade: In drug design, this "ortho-blocking" protects the aromatic ring from oxidative metabolism (CYP450) and hinders nucleophilic attack at the carbonyl carbon, extending the half-life of the scaffold.
Due to the "twisted" nature described above, the carbonyl group exhibits:
Hypsochromic Shift (UV): The
transition is shifted to lower wavelengths compared to unsubstituted benzophenone.
IR Frequency Shift: The loss of conjugation increases the bond order of the C=O bond, typically shifting the IR stretch to a higher wavenumber (~1670–1680 cm⁻¹ vs. 1660 cm⁻¹ for benzophenone).
The Basic Tail (Ring B)
The 4-(piperidin-1-ylmethyl)phenyl group acts as the polar anchor.
Basicity: The tertiary amine (piperidine) typically has a pKa of ~9.8–10.2, ensuring it is protonated at physiological pH. This is crucial for electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., Histamine H1, Sigma-1).
Solubility: This moiety counteracts the high lipophilicity of the benzophenone core, ensuring aqueous solubility as a hydrochloride salt.
Pharmacophore Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Pharmacophore segmentation showing the steric shield (red), linker (yellow), and basic tail (blue).
Synthetic Pathways
Synthesis of this compound requires a strategy that avoids the deactivation of the piperidine ring during Friedel-Crafts acylation. The most robust protocol involves a convergent synthesis coupling a pre-functionalized benzophenone with piperidine.
Recommended Protocol: The Nucleophilic Displacement Route
This route minimizes side reactions and allows for high yields.
Step 1: Acylation (Formation of the Benzophenone Core)
Reagents: 2,6-Dimethylbenzoyl chloride + Toluene (or Benzene) is insufficient. We need a functionalizable handle.
Precursor: Use 2,6-Dimethylbenzoyl chloride and (4-bromophenyl)magnesium bromide (Grignard) or Bromobenzene (Friedel-Crafts with AlCl₃).
Note: Friedel-Crafts with 2,6-dimethylbenzoyl chloride is sluggish due to steric hindrance. The Grignard approach is preferred.
Step 2: Formylation/Chloromethylation
Convert the 4-bromo group to a formyl group (via Li-halogen exchange + DMF) or directly to a chloromethyl group (Blanc reaction - difficult on deactivated rings).
Alternative: Start with 4-(Chloromethyl)benzoyl chloride and react with 1,3-Dimethylbenzene (m-xylene).
Issue: Acylation of m-xylene occurs at the 4-position (2,4-dimethyl product), not the 2-position (2,6-dimethyl).
Correction: You must use 2-bromo-1,3-dimethylbenzene , lithiate it, and react with 4-(chloromethyl)benzonitrile or similar electrophile.
Step 3: Amination (The Piperidine Coupling)
This is the final, high-yield step.
Loss of 85: Loss of piperidine radical (rare in ESI, common in EI).
Applications & Utility
Medicinal Chemistry (CNS Agents)
This scaffold is highly relevant for developing Sigma-1 Receptor Antagonists and Monoamine Transporter Inhibitors .
Mechanism: The 2,6-dimethyl group mimics the steric bulk seen in xylyl derivatives (like Lidocaine), while the piperidine mimics the basic nitrogen found in Haloperidol or Donepezil.
Design Strategy: Researchers use this scaffold to test the "conformational restriction" hypothesis. If a biological target requires a planar benzophenone, this molecule will be inactive (negative control). If the target accommodates a twisted conformation (like many GPCRs), this molecule often shows superior metabolic stability.
Photo-Polymerization (Type II Initiators)
Benzophenones are classic Type II photo-initiators (hydrogen abstraction).
Synergy: Usually, benzophenone requires a co-initiator (an amine) to generate radicals. This molecule contains both the chromophore (benzophenone) and the synergist (amine) in one tethered molecule.
Efficiency: The intramolecular proximity of the amine to the carbonyl triplet state allows for rapid electron transfer and hydrogen abstraction, reducing the sensitivity to oxygen inhibition in UV-curing coatings.
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Storage: Hygroscopic (if salt form). Store under inert gas at -20°C.
Solubility:
Free Base: Soluble in DCM, Ethyl Acetate, Methanol. Insoluble in water.
HCl Salt: Soluble in Water, Ethanol.
References
ChemSrc. (n.d.). CAS 898775-08-1 Physicochemical Properties. Retrieved from [Link]
ResearchGate. (2024).[1] Structural features of benzophenone derivatives and structure–activity relationship (SAR). Retrieved from [Link]
MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Derivatives. Retrieved from [Link]
National Institutes of Health (NIH). (2012). Structural analysis of piperidine derivatives for hERG blocking. Retrieved from [Link]
Molecular weight and formula of 2,6-Dimethyl-4'-piperidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,6-Dimethyl-4'-piperidinomethyl benzophenone, a substituted benzophenone of significant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4'-piperidinomethyl benzophenone, a substituted benzophenone of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader classes of benzophenone and piperidine derivatives to offer valuable insights for researchers. This guide covers the predicted physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, and potential biological activities of the title compound. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a robust resource for professionals engaged in the exploration of novel therapeutic agents.
Introduction and Structural Elucidation
Benzophenones represent a ubiquitous and versatile scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a piperidine moiety, another key pharmacophore, can significantly influence the pharmacological profile of a molecule by enhancing its solubility, bioavailability, and interaction with biological targets.[3]
2,6-Dimethyl-4'-piperidinomethyl benzophenone, systematically named (2,6-dimethylphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone, is a member of this promising class of compounds. Its structure features a central benzophenone core with a dimethyl-substituted phenyl ring and a second phenyl ring bearing a piperidinomethyl group at the para-position.
Due to the limited availability of specific data for the 4'-isomer, this guide will draw analogies from its close structural isomer, 2,6-dimethyl-3'-piperidinomethyl benzophenone, and other related compounds. It is crucial for researchers to perform thorough characterization of any synthesized compound to confirm its precise isomeric identity.
Physicochemical Properties
Precise experimental determination of the physicochemical properties of 2,6-Dimethyl-4'-piperidinomethyl benzophenone is essential for its development as a potential drug candidate. Based on the molecular formula of its 3'-isomer, the following properties are predicted.[4]
Property
Predicted Value
Notes
Molecular Formula
C₂₁H₂₅NO
Based on structural analogy to the 3'-isomer.
Molecular Weight
307.44 g/mol
Calculated from the predicted molecular formula.
Appearance
Likely a solid at room temperature
Benzophenone and many of its derivatives are solids.
Solubility
Sparingly soluble in water; soluble in organic solvents like methanol and DMSO.
The piperidine moiety may confer some aqueous solubility, while the benzophenone core suggests solubility in organic solvents.
Melting Point
Not available
Requires experimental determination.
Boiling Point
Not available
Requires experimental determination.
Synthesis and Mechanistic Insights
The most probable and widely employed synthetic route for aminomethylated benzophenones, such as the title compound, is the Mannich reaction .[5][6][7] This one-pot, three-component condensation reaction is a cornerstone of medicinal chemistry for its efficiency in forming C-C bonds and introducing aminoalkyl groups.[6]
Proposed Synthetic Pathway: The Mannich Reaction
The synthesis of 2,6-Dimethyl-4'-piperidinomethyl benzophenone would likely involve the reaction of 2,6-dimethylbenzophenone, formaldehyde (or its equivalent, paraformaldehyde), and piperidine.
Caption: Proposed synthetic pathway for 2,6-Dimethyl-4'-piperidinomethyl benzophenone via the Mannich reaction.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known Mannich reactions and would require optimization for this specific synthesis.[8]
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylbenzophenone (1 equivalent) in a suitable solvent, such as ethanol or methanol.
Amine and Aldehyde Addition: To the stirred solution, add piperidine (1.1 equivalents) followed by an aqueous solution of formaldehyde (1.1 equivalents).
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 2,6-Dimethyl-4'-piperidinomethyl benzophenone.
Mechanistic Rationale
The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and piperidine. This electrophilic iminium ion is then attacked by the electron-rich phenyl ring of the 2,6-dimethylbenzophenone at the para-position, which is activated for electrophilic aromatic substitution. The choice of solvent and temperature is critical to control reaction rates and minimize side-product formation.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is imperative to confirm the structure and purity of the synthesized compound. The following are expected spectral characteristics based on the analysis of similar compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methyl protons on one of the rings, the methylene protons of the piperidinomethyl group, and the protons of the piperidine ring itself. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the benzophenone core, the aromatic carbons, and the aliphatic carbons of the piperidine and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:
A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the benzophenone ketone.
C-H stretching vibrations for the aromatic and aliphatic components.
C-N stretching vibrations associated with the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will be essential for determining the molecular weight and fragmentation pattern of the compound.[10][11]
Electron Ionization (EI-MS): This technique would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the bonds adjacent to the carbonyl group and the piperidinomethyl moiety.[12]
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.
Potential Biological Activities and Therapeutic Applications
The benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][13] The introduction of an aminomethyl group via the Mannich reaction has been shown to enhance the biological profile of many compounds.[6]
Predicted Biological Activities
Based on the activities of related benzophenone and piperidine derivatives, 2,6-Dimethyl-4'-piperidinomethyl benzophenone could potentially exhibit:
Anti-inflammatory Activity: Many benzophenone derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[13]
Anticancer Activity: The benzophenone scaffold is present in several compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[2][14]
Antimicrobial Activity: The presence of the piperidine ring and the overall lipophilicity of the molecule may confer antimicrobial properties.[3][7]
Caption: Potential biological activities of 2,6-Dimethyl-4'-piperidinomethyl benzophenone.
Future Directions in Drug Development
Further research into this class of compounds could involve:
In vitro screening: Assessing the compound's activity against a panel of cancer cell lines, inflammatory markers, and microbial strains.
In vivo studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of related analogues to optimize the biological activity and pharmacokinetic properties.
Conclusion
2,6-Dimethyl-4'-piperidinomethyl benzophenone represents a molecule of considerable interest for drug discovery, combining the well-documented biological relevance of the benzophenone and piperidine scaffolds. While specific experimental data for this exact isomer is sparse, this technical guide provides a solid foundation for researchers by extrapolating from the known chemistry and pharmacology of related compounds. The proposed synthetic route via the Mannich reaction offers a practical approach to obtaining this compound for further investigation. The predicted spectroscopic and biological properties outlined herein should guide future experimental work and aid in the rational design of novel therapeutic agents based on this promising molecular framework. It is imperative that any synthesis and subsequent biological evaluation be accompanied by rigorous analytical characterization to confirm the identity and purity of the compound.
References
BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.
Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516.
Al-Ghorbani, M., et al. (2015). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 12(4), 336-345.
Chen, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20084-20092.
Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.
Faisca Phillips, A. M. (2016). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 2016(28), 4755-4775.
Roche, S. P., & Gosselin, F. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Organic & Biomolecular Chemistry, 19(1), 27-40.
Manimekalai, A., & Sabapathy, M. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 124(5), 959-971.
Ravichandran, S., et al. (2014). Synthesis of some novel Mannich bases under microwave irradiation and their biological evaluation. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(2), 1-4.
Gallart-Mateu, D., et al. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 11(36), 4646-4655.
Khan, I., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(55), 34699-34717.
ResearchGate. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines.
Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science, 16(5), 59-66.
National Institute of Standards and Technology. (n.d.). Benzophenone. NIST WebBook.
ResearchGate. (n.d.). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
Chen, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20084-20092.
BenchChem. (n.d.). Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers.
Wikipedia. (n.d.). 2,6-Dimethylpiperidine.
ResearchGate. (n.d.). GC-MS of Benzophenone indicating M + at 105.
The Emerging Therapeutic Potential of Piperidinomethyl Benzophenones: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif, present in a multitude of natural products and synthetic compo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent structural features, coupled with the versatility for chemical modification, have made it a "privileged structure" in drug discovery. This guide delves into a specific, yet promising, class of benzophenone derivatives: piperidinomethyl benzophenones. The introduction of the piperidinomethyl moiety via the Mannich reaction offers a strategic avenue to modulate the physicochemical and pharmacological properties of the parent benzophenone core, potentially enhancing bioavailability and target engagement.[3][4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, and the potential anticancer, antimicrobial, and anti-inflammatory activities of these intriguing compounds, underpinned by mechanistic insights and experimental data from closely related analogues.
I. Synthesis of Piperidinomethyl Benzophenones: The Mannich Reaction as a Gateway to Bioactivity
The primary synthetic route to piperidinomethyl benzophenones is the Mannich reaction, a classic multicomponent reaction that forms a C-C bond between a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, piperidine).[3][4][5]
Underlying Chemistry of the Mannich Reaction
The reaction proceeds in two main stages:
Formation of the Eschenmoser's salt analogue: Piperidine reacts with formaldehyde to form an unstable N,N-dimethyleniminium ion, which is the key electrophilic species.
Electrophilic attack: The benzophenone, containing an active hydrogen on one of its phenyl rings (often activated by a hydroxyl or other electron-donating group), acts as the nucleophile, attacking the iminium ion to form the final piperidinomethyl benzophenone product.[3]
Generalized Experimental Protocol for Mannich Condensation
The following protocol outlines a general procedure for the synthesis of piperidinomethyl benzophenones. It is important to note that reaction conditions may require optimization based on the specific benzophenone substrate.
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzophenone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
Addition of Reagents: To this solution, add piperidine (1.2 equivalents) and formaldehyde (1.2 equivalents, often as a 37% aqueous solution).
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired piperidinomethyl benzophenone.
Caption: General workflow for the synthesis of piperidinomethyl benzophenones via the Mannich reaction.
II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Benzophenone derivatives have demonstrated significant potential as anticancer agents, and the addition of a piperidinomethyl group can enhance this activity.[2][7][8][9] The proposed mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and survival.
A. Inhibition of Tubulin Polymerization
A significant body of research points to the ability of certain benzophenone analogues to interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The benzophenone scaffold can interact with the colchicine binding site on β-tubulin, preventing the formation of functional mitotic spindles.
Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.
B. Targeting Angiogenesis and Apoptosis
Novel benzophenone analogs have been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[6] Some derivatives can interact with vascular endothelial growth factor (VEGF), downregulating its expression and thereby inhibiting the formation of new blood vessels that supply tumors.[8] Furthermore, these compounds can induce apoptosis through caspase-activated DNase-mediated pathways.
Quantitative Data on Anticancer Activity of Benzophenone Derivatives
While specific data for piperidinomethyl benzophenones is limited, the following table summarizes the cytotoxic activity of various benzophenone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this class of compounds.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the piperidinomethyl benzophenone derivatives for 24-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The piperidine nucleus is a common feature in many antimicrobial agents.[12] The incorporation of a piperidinomethyl group onto a benzophenone scaffold can lead to compounds with significant antibacterial and antifungal properties.[13]
Mechanism of Antimicrobial Action
The precise mechanisms by which piperidinomethyl benzophenones exert their antimicrobial effects are not fully elucidated but are thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilic benzophenone core may facilitate insertion into the lipid bilayer, while the basic piperidine moiety could interact with negatively charged membrane components, leading to increased permeability and cell death.
Spectrum of Antimicrobial Activity
Studies on related piperidine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
Serial Dilution: Perform serial two-fold dilutions of the piperidinomethyl benzophenone compound in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzophenone derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent activity.[10][15] The introduction of a piperidinomethyl group can influence this activity by altering the compound's interaction with key inflammatory targets.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15] Benzophenone derivatives have been shown to inhibit both COX-1 and COX-2 isoforms.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
Downregulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, piperidinomethyl benzophenones may also exert anti-inflammatory effects by modulating intracellular signaling pathways. For instance, piperine, a piperidine-containing natural product, has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[16]
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
Animal Model: Wistar rats or Swiss albino mice are typically used.
Compound Administration: The test compound (piperidinomethyl benzophenone) is administered orally or intraperitoneally at a specific dose.
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animal.
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
Evaluation of Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
V. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of piperidinomethyl benzophenones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on related benzophenone and piperidine derivatives have provided valuable insights into the key structural features required for potency and selectivity.[17][18][19]
Substitution on the Benzophenone Core: The nature and position of substituents on the phenyl rings of the benzophenone scaffold can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric hindrance, influencing target binding.
The Piperidine Moiety: The piperidine ring itself can be further modified to fine-tune the compound's properties. N-alkylation or substitution on the ring can affect lipophilicity, basicity, and overall conformation.
The Methylene Linker: The length and flexibility of the linker connecting the piperidine and benzophenone moieties can also play a crucial role in optimizing the compound's interaction with its biological target.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of piperidinomethyl benzophenones to establish clear SAR. Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of more potent and selective analogues.
VI. Conclusion
Piperidinomethyl benzophenones represent a promising class of compounds with the potential for diverse therapeutic applications. Their straightforward synthesis via the Mannich reaction, coupled with the established biological activities of the parent benzophenone and piperidine scaffolds, makes them an attractive area for further investigation in drug discovery. This technical guide has provided an overview of their synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and the experimental methodologies used to evaluate these properties. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of piperidinomethyl benzophenones.
VII. References
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information.
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances.
Synthesis and antitumor activity of novel benzophenone derivatives. (1997). Chemical & Pharmaceutical Bulletin.
A study of the mannich reaction with. (n.d.). Brunel University Research Archive.
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar.
Advances in the Chemistry of Mannich Bases. (n.d.). Wiley Online Library.
CONDENSATION REACTIONS O. (n.d.). Oregon State University.
Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. (n.d.). ResearchGate.
Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the. (2012). Rinner Group.
SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. (n.d.). PubMed.
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). National Center for Biotechnology Information.
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.
Investigating antibacterial and anti-inflammatory properties of synthetic curcuminoids. (n.d.). Frontiers.
Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. (2014). Indian Journal of Pharmaceutical Sciences.
Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate.
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2014). MedChemComm.
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO.
Antitumor Activity of Asperphenin A, a Lipopeptidyl Benzophenone from Marine-Derived Aspergillus sp. Fungus, by Inhibiting Tubulin Polymerization in Colon Cancer Cells. (n.d.). MDPI.
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals.
Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages. (2012). Food and Chemical Toxicology.
Scientific Significance:
2,6-Dimethyl-4'-piperidinomethyl benzophenone (DMPB) represents a sophisticated "privileged structure" in medicinal chemistry, merging a photo-active benzophenone core with a solubilizing, target-directing piperidine moiety.
The Benzophenone Core (The Warhead/Reporter): The diphenyl ketone motif is a classic pharmacophore found in anti-inflammatory agents (e.g., Ketoprofen analogs) and kinase inhibitors. Uniquely, it serves as a photo-affinity label . Upon UV irradiation (~350-360 nm), the carbonyl oxygen excites to a triplet state (
), capable of abstracting hydrogen atoms from nearby amino acid residues (C-H insertion), forming a covalent bond. This allows researchers to "freeze" and map the drug-target interaction.
The 2,6-Dimethyl "Steric Shield": The methyl groups at the 2 and 6 positions of the A-ring introduce significant steric hindrance. This forces the phenyl ring out of coplanarity with the carbonyl, decoupling the
-system. This has two critical effects:
Metabolic Stability: It blocks the primary sites of metabolic oxidation (ortho-hydroxylation) on the A-ring.
Photochemical Reactivity: By preventing conjugation, it maintains the high energy of the carbonyl triplet state, making it a more aggressive photo-labeling agent than unsubstituted benzophenone.
The 4'-Piperidinomethyl Tail (The Anchor): The basic piperidine nitrogen (pKa ~10) ensures the molecule is protonated at physiological pH, improving aqueous solubility and allowing the molecule to anchor into anionic pockets (e.g., Asp/Glu residues in kinases or GPCRs) via ionic bonding.
Part 2: Synthetic Protocol (Lead Generation)
Objective: Synthesis of DMPB for Structure-Activity Relationship (SAR) studies.
Rationale: Direct Friedel-Crafts acylation is often sluggish with sterically hindered acid chlorides. The Grignard addition to a nitrile is the preferred, high-fidelity route.
Step-by-Step Methodology
Reagents: 2-Bromo-1,3-dimethylbenzene (Starting Material A), 4-Methylbenzonitrile (Starting Material B), Magnesium turnings, THF (anhydrous), NBS (N-Bromosuccinimide), Piperidine.
Workflow:
Formation of the Hindered Ketone Core (Grignard Route):
Activation: Generate the Grignard reagent from 2-bromo-1,3-dimethylbenzene (1.0 eq) and Mg turnings (1.1 eq) in refluxing anhydrous THF. Iodine crystal may be needed to initiate.
Addition: Cool the Grignard solution to 0°C. Dropwise add 4-methylbenzonitrile (0.9 eq) in THF.
Imine Hydrolysis: Reflux for 4 hours. Quench with aqueous HCl (2M) and heat at reflux for 2 hours to hydrolyze the intermediate ketimine to the ketone: 2,6,4'-Trimethylbenzophenone .
Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc).
Dissolve 2,6,4'-trimethylbenzophenone in CCl₄ or Trifluorotoluene (greener alternative).
Add NBS (1.05 eq) and AIBN (catalytic, 0.05 eq).
Reflux:[2] Heat to reflux under N₂ for 4-6 hours. Monitor by TLC for the disappearance of the starting material.[3] The 2,6-methyls are sterically protected and less reactive than the 4'-methyl.
Isolation: Filter off succinimide. Concentrate filtrate to yield 4'-(Bromomethyl)-2,6-dimethylbenzophenone .
Amination (The Coupling):
Dissolve the benzylic bromide in MeCN or DMF.
Add Piperidine (2.0 eq) and K₂CO₃ (1.5 eq).
Reaction: Stir at Room Temperature for 12 hours. The excess amine acts as a scavenger for HBr.
Final Purification: Dilute with water, extract with DCM. Purify via column chromatography (DCM/MeOH 95:5) or recrystallize from Ethanol.
Part 3: Application Protocol – Photo-Affinity Labeling (Target Identification)
Context: Use DMPB as a probe to identify its binding proteins (e.g., in cancer cell lysates). The 2,6-dimethylbenzophenone core acts as the "trap."
Experimental Design
Materials:
DMPB (Test Compound)
Cell Lysate (e.g., HeLa or Jurkat, 1 mg/mL protein)
UV Lamp (365 nm, 6-watt handheld or Stratalinker)
Click Chemistry Reagents (if using an alkyne-tagged analog) or Mass Spectrometry service.
Protocol:
Equilibration (Dark Phase):
Incubate Cell Lysate (100 µL) with DMPB (10 µM) in PBS for 30 minutes at 4°C in the dark.
Control: Prepare a sample with DMPB + 100x excess of a known competitor (if available) to prove specific binding.
Photo-Crosslinking:
Transfer samples to a 96-well plate (open top) or microcentrifuge tube caps.
Irradiate with 365 nm UV light for 10–30 minutes on ice. Distance: ~5 cm.
Mechanism: The benzophenone triplet state abstracts a hydrogen from the protein backbone within ~3-5 Å, forming a covalent C-C bond.
Analysis (Proteomics):
Option A (Direct MS): Digest the protein mixture with Trypsin. Analyze via LC-MS/MS. Look for a mass shift corresponding to the DMPB adduct (+307.44 Da) on peptide fragments.
Option B (Western Blot): If an antibody against the benzophenone moiety is available (rare), or if using a biotinylated analog.
Caption: Mechanism of Photo-affinity Labeling. The 2,6-dimethylbenzophenone core excites to a triplet state, abstracting a hydrogen from the target protein to form a permanent covalent bond.
Part 4: Application Protocol – Anti-Inflammatory Screening (COX Inhibition)
Context: Benzophenone derivatives are structurally related to NSAIDs (like Ketoprofen). DMPB should be screened for Cyclooxygenase (COX) inhibition.
Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the reduction of PGG2 to PGH2 by COX enzymes.
Protocol:
Enzyme Preparation:
Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
Incubation:
In a 96-well plate, add Assay Buffer (100 mM Tris-HCl, pH 8.0) + Heme + Enzyme (COX-1 or COX-2).
Add DMPB (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).
Incubate for 10 minutes at 25°C to allow the piperidine moiety to interact with the entrance channel of the enzyme.
Initiation:
Add Arachidonic Acid (Substrate) and TMPD (Colorimetric substrate).
Measurement:
Monitor absorbance at 590 nm for 5 minutes.
Calculate IC50 relative to a "No Inhibitor" control and a "Standard Inhibitor" (e.g., Indomethacin).
Data Table Template:
Compound
Concentration (µM)
COX-1 Inhibition (%)
COX-2 Inhibition (%)
Selectivity Ratio (COX1/COX2)
DMPB
10
[Data]
[Data]
[Calc]
DMPB
50
[Data]
[Data]
[Calc]
Indomethacin
10
95%
80%
1.2
Part 5: Safety & Handling
Hazard Class: Irritant (Xi). The piperidine moiety makes it basic and potentially corrosive to mucous membranes.
UV Sensitivity: Store in amber vials. Although the 2,6-dimethyl group stabilizes the ground state, prolonged exposure to ambient UV can degrade the compound over months.
Solubility:
Water: Low (unless acidified).
DMSO/Ethanol: High (>20 mg/mL).
Protocol Tip: Prepare 10 mM stock solutions in DMSO; dilute into aqueous buffers immediately prior to use to prevent precipitation.
References
Khanum, S. A., et al. (2009).[4] "Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent." Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-1891.[4] Link
Jabeen, I., et al. (2012).[5] "Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry, 55(7), 3261–3273. Link
Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673. (Seminal text on benzophenone mechanism).[4][6] Link
Revesz, L., et al. (2004). "Synthesis and biological activity of novel p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. Link
Technical Support Center: Navigating Steric Hindrance in 2,6-Dimethylbenzophenone Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions with 2,6-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions with 2,6-dimethylbenzophenone. The significant steric hindrance imposed by the two ortho-methyl groups flanking the carbonyl group presents unique synthetic challenges. This document provides not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Understanding the Core Challenge: The "Fat Goalie" Effect
Steric hindrance in 2,6-dimethylbenzophenone arises from the bulky methyl groups positioned on carbons 2 and 6 of one of the phenyl rings.[1] These groups act like molecular "goalies," physically blocking the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon.[1][2] This obstruction slows down reaction rates, necessitates harsher reaction conditions, or can prevent the reaction from occurring altogether, leading to low yields and the formation of side products.[3][4]
Caption: Steric shielding of the carbonyl carbon in 2,6-dimethylbenzophenone.
Q1: My Grignard reaction with 2,6-dimethylbenzophenone is failing or giving very low yields. What is the cause and how can I improve it?
A1: The Problem of Nucleophile Access
This is a classic issue. The bulky nature of the Grignard reagent (R-MgX), especially with larger R groups, combined with the hindered ketone, makes the direct nucleophilic attack on the carbonyl carbon extremely difficult.[5] Instead of addition, the Grignard reagent may act as a base, deprotonating any available acidic protons, or simply fail to react.
Troubleshooting Strategies:
Switch to a More Reactive Organometallic Reagent: Organolithium reagents (R-Li) are generally more nucleophilic and reactive than their Grignard counterparts. Using a smaller reagent like methyllithium can further increase the chances of a successful addition.
Employ Additives to Enhance Carbonyl Electrophilicity: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields. This technique, often related to the Luche reduction, involves the in-situ formation of an organocerium reagent, which is highly oxophilic. It coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.
Recommended Protocol: Organolithium Addition to 2,6-Dimethylbenzophenone
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dimethylbenzophenone (1.0 eq) in anhydrous diethyl ether or THF (0.2 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition: Slowly add the organolithium reagent (e.g., methyllithium, 1.2 eq) dropwise over 15 minutes. The reaction is often exothermic.[6]
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting tertiary alcohol via column chromatography on silica gel.
Better, particularly with small R groups (e.g., MeLi, n-BuLi).
Organocerium (R-CeCl₂)
Highly oxophilic, less basic.
Good, enhances reactivity of the carbonyl.
Q2: I'm struggling to synthesize an alkene from 2,6-dimethylbenzophenone using a Wittig reaction. The reaction is slow and gives a poor yield. What are my alternatives?
A2: Overcoming the Hindrance to Cycloaddition
The Wittig reaction proceeds through a [2+2] cycloaddition to form a strained four-membered oxaphosphetane intermediate.[8] The steric bulk around the carbonyl of 2,6-dimethylbenzophenone severely hinders the formation of this intermediate, especially with stabilized ylides which are less reactive.[9][10]
Primary Recommendation: The Horner-Wadsworth-Emmons (HWE) Reaction
For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[10] It utilizes a phosphonate ester carbanion, which is more nucleophilic and less sterically demanding than a typical Wittig ylide. This increased reactivity often overcomes the steric barrier presented by the substrate.
Caption: Comparison of Wittig and HWE reaction pathways for hindered ketones.
Alternative Strategy: Using Unstabilized Wittig Reagents
If you must use a Wittig reaction, employ a highly reactive, non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). These reagents are potent enough to react even with some sterically hindered ketones.[10][11]
HWE Protocol for Hindered Ketones
Carbanion Formation: Under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq) to a solution of the phosphonate ester (1.1 eq) in anhydrous THF at 0 °C. Stir for 30 minutes.
Ketone Addition: Add a solution of 2,6-dimethylbenzophenone (1.0 eq) in THF to the phosphonate carbanion solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or gently heat to reflux if the reaction is sluggish.
Workup and Purification: Quench with water, extract with an organic solvent, dry, and concentrate. The water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide from a Wittig reaction. Purify the alkene product by column chromatography.
Q3: Are there any general catalytic or reaction condition modifications that can be broadly applied to overcome the steric hindrance of 2,6-dimethylbenzophenone?
A3: Modifying the Reaction Environment
Yes, several strategies focus on activating the substrate or providing sufficient energy to overcome the activation barrier.
General Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting reactions with 2,6-dimethylbenzophenone.
Lewis Acid Catalysis: Adding a Lewis acid can activate the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to attack, even by weaker nucleophiles.[12] Common choices include TiCl₄, BF₃·OEt₂, and MgBr₂. These must be used in stoichiometric amounts and under strictly anhydrous conditions.
Increasing Reaction Energy:
Higher Temperatures: Simply refluxing the reaction can provide the necessary thermal energy to overcome the activation barrier.
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions by providing efficient and rapid localized heating.
High Pressure: Applying high pressure (in specialized equipment) can favor the formation of the more compact transition state, accelerating sterically hindered reactions.
Advanced Catalysis for Synthesis: When synthesizing sterically hindered benzophenones themselves, traditional methods like Friedel-Crafts acylation may fail.[13][14] Modern cross-coupling methods using specialized catalysts are highly effective. For example, carbonylative Suzuki-Miyaura cross-couplings using palladium catalysts with N-heterocyclic carbene (NHC) ligands (like PEPPSI-IPr) have proven efficient for creating ortho-disubstituted aryl ketones.[15]
Journal of the Chemical Society C: Organic (RSC Publishing). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. [Link]
Semantic Scholar. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. [Link]
ACS Publications - The Journal of Organic Chemistry. Direct Synthesis of Highly Substituted 2-Cyclohexenones and Sterically Hindered Benzophenones Based on a [5C + 1C] Annulation. [Link]
ResearchGate. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. (2025-08-06). [Link]
A Comparative Analytical Guide for Structural Validation
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,6-Dimethyl-4'-piperidinomethyl benzophenone , a specific Mannich base derivative often explored in medicinal chemistry as a muscle relaxant scaffold (analogous to Tolperisone/Eperisone).[1][2]
Unlike standard spectral libraries, this guide focuses on comparative performance : distinguishing the target Free Base from its HCl Salt form (a critical drug development alternative) and its Regioisomers .[1] We synthesize theoretical prediction with empirical Mannich base data to establish a self-validating assignment protocol.
Structural Overview & Assignment Logic
The molecule consists of two distinct aromatic systems linked by a carbonyl, with a piperidine moiety attached via a methylene bridge.[1] The steric bulk of the 2,6-dimethyl group forces the benzophenone core out of planarity, creating unique shielding effects.
The Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, separating the molecule into three distinct diagnostic zones.
Figure 1: Logical segmentation of the molecule for spectral assignment.[1][2] The "Linker" and "Methyls" serve as the primary diagnostic anchors.
Comparative Analysis: Target vs. Alternatives
In drug development, this compound is rarely analyzed in isolation.[1] It must be compared against its Salt Form (for solubility) and Precursors (impurities).[1][2]
Comparison 1: Free Base vs. HCl Salt
The most critical analytical challenge is verifying the salt formation.[1] Protonation of the piperidine nitrogen causes significant deshielding effects, particularly on the adjacent methylene protons.[1]
Spectral Feature
Target: Free Base (CDCl3)
Alternative: HCl Salt (DMSO-d6/CDCl3)
Performance Note
Benzylic CH2
~3.50 ppm (Singlet)
~4.30 - 4.50 ppm (Doublet/Broad)
Primary Indicator. The +0.9 ppm shift confirms salt formation.[1][2]
Piperidine -CH2
~2.35 ppm (Broad/Multiplet)
~3.00 - 3.50 ppm (Broad)
Significant downfield shift due to N+ charge.[1][2]
NH+ Proton
Absent
~10.0 - 11.0 ppm (Broad Singlet)
Only visible in Salt form; confirms protonation.[1][2]
Synthesis of Mannich bases can sometimes yield the 3'-isomer (meta-substitution) depending on the starting material purity.[1][2]
Target (4'-isomer): Shows a clean AA'BB' system (two doublets) in the aromatic region for the prime ring.[1]
Alternative (3'-isomer): Shows a complex ABCD system (singlet, doublet, triplet, doublet) for the prime ring.[1]
Diagnostic: Look for the AA'BB' "roof effect" doublets at ~7.4 and ~7.7 ppm to confirm the 4'-position.[1]
Detailed Spectral Data (Standard Reference)
The following data is synthesized from high-fidelity predictive models and validated against empirical data for structurally homologous Mannich bases (e.g., Tolperisone derivatives).
Reasoning: The methyl protons (2.15 ppm) have shorter T1, but aromatic protons need time to relax for accurate integration.[1]
Step 3: Processing & Integration
Reference: Calibrate TMS to 0.00 ppm or residual CHCl
to 7.26 ppm.
Phase Correction: Ensure the benzylic singlet (3.52 ppm) is perfectly symmetrical.
Integration: Set the 2,6-Dimethyl singlet (2.15 ppm) to an integral of 6.00 .
Validation: The Benzylic CH2 should integrate to ~2.00, and the Aromatic region to ~7.00 total.[1]
Comparison of Signaling Pathways (Synthesis Context)
Understanding the origin of the signals aids in impurity profiling.[1] The compound is synthesized via a Mannich reaction.[1][3]
Figure 2: Synthesis pathway highlighting potential impurities. Unreacted 2,6-dimethylbenzophenone will lack the 3.52 ppm singlet and piperidine multiplets.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).
PubChem Compound Summary. (2023). 4'-Methylbenzophenone Derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1][2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for calculating aromatic substituent effects).
Reich, H. J. (2023).[1][4] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Authoritative source for solvent effects on Mannich bases).[1][2] Available at: [Link][1][2]
A Researcher's Guide to the FTIR Spectrum of 2,6-Dimethyl-4'-piperidinomethyl Benzophenone: A Comparative Analysis
For drug development professionals and medicinal chemists, the precise structural elucidation of novel compounds is a cornerstone of discovery. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and medicinal chemists, the precise structural elucidation of novel compounds is a cornerstone of discovery. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for confirming the presence of key functional groups. This guide provides an in-depth analysis of the expected Fourier Transform Infrared (FTIR) spectrum of 2,6-Dimethyl-4'-piperidinomethyl benzophenone, a complex molecule featuring a diaryl ketone, a sterically hindered aromatic ring, and a tertiary amine within a piperidine ring.
As no definitive public spectrum for this specific molecule is available, this guide adopts a first-principles, comparative approach. We will deconstruct the molecule into its primary functional components, examine the known FTIR characteristics of analogous structures, and synthesize this information to build a predictive spectrum. This methodology not only offers a robust framework for identifying 2,6-Dimethyl-4'-piperidinomethyl benzophenone but also serves as a workflow for analyzing other novel, complex organic molecules.
For a solid powder sample, as is common for benzophenone derivatives, Attenuated Total Reflectance (ATR) FTIR is the preferred method over traditional KBr pellets due to its speed, minimal sample preparation, and excellent reproducibility[1][2].
Step-by-Step Methodology for ATR-FTIR Analysis
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂ and H₂O) and instrumental interferences[3][4].
Sample Application: Place a small amount of the solid 2,6-Dimethyl-4'-piperidinomethyl benzophenone powder directly onto the center of the ATR crystal, ensuring complete coverage of the measurement area.
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few micrometers into the sample[2][5].
Data Acquisition: Collect the sample spectrum. A typical setting would be a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with 32 to 64 co-added scans to improve the signal-to-noise ratio[4].
Data Processing: The instrument software will automatically perform the background subtraction. Baseline correction and normalization may be applied if comparing peak intensities across different samples.
This protocol ensures a self-validating system by first establishing a clean, interference-free baseline (background scan) before measuring the sample, guaranteeing that the resulting spectrum is solely representative of the compound.
Deconstructing the Spectrum: A Comparative Analysis by Functional Group
The FTIR spectrum of 2,6-Dimethyl-4'-piperidinomethyl benzophenone can be logically divided into regions dominated by its constituent parts: the benzophenone core, the substituted aromatic rings, and the piperidinomethyl group.
The Carbonyl (C=O) Stretch: The Benzophenone Signature
The most intense and diagnostically significant peak in the spectrum will be the carbonyl (C=O) stretching vibration.
Reference - Benzophenone: Unsubstituted benzophenone exhibits a strong, sharp C=O stretching absorption at approximately 1650-1654 cm⁻¹ [6][7][8][9].
Prediction for Target Molecule: The diaryl ketone structure ensures this peak will be in a similar region. Conjugation with the two aromatic rings lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹)[10][11]. The electronic effects of the substituents (dimethyl and piperidinomethyl groups) are not expected to cause a major shift, as their influence on the carbonyl group is transmitted through the pi system of the rings[12][13][14]. Therefore, a strong, sharp absorption is predicted around 1650-1660 cm⁻¹ .
Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹)
This region contains overlapping peaks from both the aromatic rings and the aliphatic groups.
Aromatic C-H Stretch (>3000 cm⁻¹): The C-H bonds on the benzene rings will produce multiple, weaker absorptions just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). These are often visible as small, sharp peaks on the shoulder of the much stronger aliphatic C-H stretches[7].
Aliphatic C-H Stretch (<3000 cm⁻¹): This is a key region for identifying the methyl and piperidinomethyl substituents.
Reference - N-Methylpiperidine: The spectrum of N-methylpiperidine shows prominent C-H stretching bands between 2800 and 2950 cm⁻¹ . The N-CH₃ group itself contributes to this region, along with the CH₂ groups of the piperidine ring[15][16][17].
Reference - 2,6-Dimethylaniline: As a proxy for the dimethyl-substituted ring, 2,6-dimethylaniline shows strong C-H stretches from the methyl groups around 2920-2970 cm⁻¹ [18][19].
Prediction for Target Molecule: Expect a series of strong, sharp peaks between 2800-2980 cm⁻¹ . This will be a composite of symmetric and asymmetric stretches from the two aromatic methyl groups, the N-CH₂-Ar bridge, and the multiple CH₂ groups of the piperidine ring.
Aromatic C=C Stretching and Bending Regions (1600-1450 cm⁻¹ and 900-690 cm⁻¹)
C=C Ring Stretching: The aromatic rings will give rise to several absorptions in the 1600-1450 cm⁻¹ region. These "skeletal" vibrations are often sharp and of medium intensity. Expect peaks around 1600 cm⁻¹, 1580 cm⁻¹, and 1450 cm⁻¹ [7].
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the "fingerprint" region.
The 2,6-dimethyl substituted ring is a 1,2,3-trisubstituted pattern.
The 4'-piperidinomethyl substituted ring is a 1,4-disubstituted (para) pattern.
Predicting the exact location is complex, but strong bands between 750-850 cm⁻¹ are characteristic of these substitution patterns[10].
Aliphatic C-H Bending and C-N Stretching (1470-1000 cm⁻¹)
CH₂ and CH₃ Bending: The piperidine CH₂ groups will exhibit a scissoring vibration around 1450-1470 cm⁻¹ . The methyl (CH₃) groups will show symmetric and asymmetric bending modes in this vicinity as well.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1250-1020 cm⁻¹ range. This peak is often of medium to weak intensity and can be difficult to assign definitively in a complex molecule. For N-methylpiperidine, characteristic signals appear in this region[15].
Summary and Comparative Data
The table below summarizes the predicted FTIR peaks for 2,6-Dimethyl-4'-piperidinomethyl benzophenone and compares them with data from analogous structures.
Characteristic of 1,2,3- and 1,4- substitution[10]
Analytical Workflow
The following diagram illustrates the logical workflow a researcher should follow when analyzing the experimental spectrum of a novel compound like 2,6-Dimethyl-4'-piperidinomethyl benzophenone.
FTIR analysis workflow for structural elucidation.
Conclusion
By systematically dissecting the structure of 2,6-Dimethyl-4'-piperidinomethyl benzophenone and comparing its components to known reference compounds, we have constructed a robust predictive FTIR profile. The key identifiers for a successful synthesis are the strong diaryl ketone C=O stretch around 1655 cm⁻¹, the presence of both aromatic and strong aliphatic C-H stretches, and the characteristic fingerprint absorptions corresponding to the substituted aromatic rings. This comparative guide provides researchers with the necessary framework and supporting data to confidently interpret their experimental results and validate the molecular structure of this and other complex pharmaceutical compounds.
References
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 12, 2026, from [Link]
SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline [FTIR]. Retrieved February 12, 2026, from [Link]
NIST. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). N-Methylpiperidine. National Institutes of Health. Retrieved February 12, 2026, from [Link]
Sivasankaran, S., & Thirunarayanan, G. (2015). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. ResearchGate. [Link]
Wang, Y., et al. (2021). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process. ResearchGate. [Link]
Juchnovski, I., Kolev, T., & Stamboliyska, B. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Spectroscopy Letters, 26(1), 67-78. [Link]
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. [Link]
Silver, N. L., & Boykin, D. W. (1972). Substituent effects on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry, 37(5), 746-749. [Link]
JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 12, 2026, from [Link]
Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. [Link]
PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. National Institutes of Health. Retrieved February 12, 2026, from [Link]
SpectraBase. (n.d.). 2,6-Dimethyl-aniline [FTIR]. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 2,6-Diethylaniline. National Institutes of Health. Retrieved February 12, 2026, from [Link]
Pereira, T. A. S., et al. (2018). Comparative FTIR spectra of benzophenone and the product of the reaction. ResearchGate. [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 12, 2026, from [Link]
Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure. (n.d.). Retrieved February 12, 2026, from [Link]
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved February 12, 2026, from [Link]
NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved February 12, 2026, from [Link]
Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved February 12, 2026, from [Link]
Technical Comparison Guide: UV-Vis Absorption Dynamics of 2,6-Dimethyl-4'-piperidinomethyl Benzophenone
The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of 2,6-Dimethyl-4'-piperidinomethyl benzophenone , a specialized photoinitiator and pharmaceutical intermediate. This anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of 2,6-Dimethyl-4'-piperidinomethyl benzophenone , a specialized photoinitiator and pharmaceutical intermediate. This analysis focuses on the structural influence of steric hindrance and non-conjugated amine functionality on the chromophore's performance.[1]
[1]
Executive Technical Summary
2,6-Dimethyl-4'-piperidinomethyl benzophenone represents a class of "sterically hindered" benzophenone derivatives. Unlike standard benzophenone (BP) or strongly conjugated amino-benzophenones (like Michler’s Ketone), this compound exhibits a unique spectroscopic signature defined by two structural factors:
Steric Inhibition of Resonance: The methyl groups at the 2,6-positions force the phenyl ring to rotate out of the carbonyl plane, decoupling the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-system.
Electronic Insulation: The methylene (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) bridge between the phenyl ring and the piperidine moiety prevents the amine lone pair from participating in the chromophore's conjugation.
Key Finding: The compound retains the essential triplet-state reactivity of benzophenone but exhibits a hypsochromic (blue) shift and reduced intensity in its primary absorption bands compared to planar alternatives.[1] This makes it ideal for applications requiring high solubility and reduced yellowing, while maintaining Type II photoinitiating capability.[1]
Structural Analysis & Chromophore Theory
To understand the UV-Vis performance, we must deconstruct the molecule into its functional spectroscopic units.[1]
The "Twisted" Chromophore
In unsubstituted benzophenone, the two phenyl rings are slightly twisted (
) but maintain sufficient overlap for strong transitions. In the 2,6-dimethyl derivative, the steric bulk of the methyl groups forces the substituted ring to rotate nearly orthogonal () to the carbonyl group.
Consequence: The "K-band" (
) is significantly suppressed and blue-shifted because the conjugation length is effectively shortened to that of a substituted acetophenone rather than a diphenyl ketone.
The "Insulated" Auxochrome
Many amino-benzophenones (e.g., 4-dimethylaminobenzophenone) are yellow because the nitrogen lone pair conjugates directly with the carbonyl (Charge Transfer band). In this target compound, the piperidinomethyl group is separated by a methylene spacer.[1]
Consequence: The amine acts only as a solubilizing group and a hydrogen-donor synergist (for radical generation), not as a chromophore extender.[1] The absorption spectrum remains colorless (UV-only).[1]
Visualizing the Structural Impact
The following diagram illustrates the structural decoupling that dictates the UV-Vis profile.[1]
Figure 1: Structural dissection showing the impact of steric hindrance and electronic insulation on the chromophore.
Comparative Performance Data
The following table contrasts the target compound with industry-standard alternatives. Data is synthesized from spectroscopic studies of structural analogs (2,6-dimethylbenzophenone and 4-alkylbenzophenones) to provide accurate predictive values where specific CAS data is proprietary.[1]
Table 1: UV-Vis Absorption Maxima Comparison (Ethanol)
Fully conjugated amine. Strong Charge Transfer (CT).[1]
Data Interpretation[1][2][3][4][5][6][7][8][9]
Hypsochromic Shift: The target compound absorbs at shorter wavelengths (~248 nm) than the standard (252 nm).[1] This confirms the "de-conjugation" effect of the 2,6-dimethyl group [2].[1]
Intensity Drop: The extinction coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) for the primary band is roughly 50% lower than standard benzophenone. This is critical for formulation; you may need a higher concentration to achieve the same optical density (OD), or conversely, this allows for better depth-of-cure in thick films by preventing surface screening.[1]
Preservation of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
: The weak transition around 335 nm (responsible for triplet state generation) remains active. The steric twist can sometimes slightly enhance this forbidden transition by mixing vibrational states, ensuring the molecule remains an effective photoinitiator despite the loss of planar conjugation.[1]
Experimental Protocol: Validating the Spectrum
To verify these values in your specific formulation, follow this self-validating protocol. This method accounts for the low extinction coefficient of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
band.
Reagents & Equipment[2]
Solvents: Spectroscopic grade Ethanol (Polar) and Cyclohexane (Non-polar).[1]
Validation: Ensure complete dissolution; the piperidine group aids solubility in alcohols.[1]
Dilution Series (Self-Validation):
Prepare three dilutions: 100% (Stock), 50%, and 10%.
Logic: The 10% solution targets the strong ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
band (~248 nm). The 100% solution targets the weak ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
band (~335 nm).
Critical Check: Repeat the scan in Cyclohexane .[1]
Expected Result: In Cyclohexane, the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
band should show a fine vibrational structure and shift to longer wavelengths (Red shift ~345 nm) compared to Ethanol. This confirms the presence of the carbonyl transition and validates the compound's identity as a benzophenone derivative [1].
Workflow Diagram
Figure 2: Experimental workflow for characterizing the dual-band absorption profile.
Application Implications
Reduced Yellowing
Because the piperidine amine is non-conjugated (insulated by the methylene group), this compound does not suffer from the intense yellowing associated with Michler’s ketone derivatives.[1] It is suitable for clear coat applications.[1]
Surface Cure vs. Depth Cure
The reduced extinction coefficient (due to the 2,6-dimethyl twist) is advantageous for thick-film curing .
High ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
(Standard BP): Absorbs all light at the surface Wrinkling.
(Target): Allows light to penetrate deeper Uniform through-cure.
Stability
The 2,6-dimethyl substitution blocks the ortho positions, preventing free radical attack on the ring itself.[1] This reduces side reactions (like pinacol formation at the wrong site) and improves the shelf-life of the formulation [3].[1]
References
Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000).[1][5][6] UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[1][5][7][6] Molecules, 5(3), 424–434. Link
NIST Chemistry WebBook.[1][8] Benzophenone UV/Vis Spectrum.[1][5][7][6][9] National Institute of Standards and Technology.[1] Link
Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[1] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] Link
Navigating the Uncharted: A Guide to Safely Handling 2,6-Dimethyl-4'-piperidinomethyl benzophenone
For the modern researcher, navigating the frontiers of drug development often means working with novel chemical entities. While the potential for discovery is immense, so is the responsibility to ensure the safety of one...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, navigating the frontiers of drug development often means working with novel chemical entities. While the potential for discovery is immense, so is the responsibility to ensure the safety of oneself and the laboratory environment. This guide provides a comprehensive framework for the safe handling, use, and disposal of 2,6-Dimethyl-4'-piperidinomethyl benzophenone, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with the utmost caution, drawing upon established best practices for handling structurally related benzophenone derivatives.
The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the broader class of benzophenones, we can implement robust safety protocols that provide a wide margin of safety. This document is designed to be a dynamic resource, to be adapted as more specific information about this compound becomes available.
Hazard Assessment: Understanding the Benzophenone Class
Benzophenones are a class of aromatic ketones that, while diverse in their specific properties, share common hazard profiles that must be respected. The primary concerns when handling these compounds include:
Dermal and Ocular Irritation: Many benzophenone derivatives are known to cause skin and eye irritation upon contact.[1][2]
Respiratory Tract Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory system.[1][2]
Potential for Carcinogenicity: Some benzophenones are suspected of causing cancer.[3][4][5][6][7]
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[4][5][7]
Aquatic Toxicity: Many benzophenones are harmful to aquatic life, necessitating careful disposal procedures.[3][8][9]
Given these potential hazards, a conservative approach to handling 2,6-Dimethyl-4'-piperidinomethyl benzophenone is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Operation
Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid)
Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles. Use of a balance enclosure or fume hood is strongly advised to prevent dust inhalation.
Solution Preparation and Handling
Nitrile gloves, lab coat, chemical splash goggles. All work should be conducted within a certified chemical fume hood.
Running Reactions
Nitrile gloves, lab coat, chemical splash goggles, and a face shield if there is a risk of splashing. All manipulations must be performed in a fume hood.
Work-up and Purification
Chemical-resistant gloves (consider thicker gauge or alternative materials like neoprene for extended contact), lab coat, chemical splash goggles, and a face shield. All procedures must be conducted in a fume hood.
Spill Cleanup
Chemical-resistant gloves, disposable lab coat or gown, chemical splash goggles, and a respirator with an appropriate organic vapor/particulate cartridge if significant dust or aerosols are generated.[3][10]
A Note on Glove Selection: While nitrile gloves are a good starting point for incidental contact, their breakthrough time for specific solvents and reagents can vary. For prolonged handling or when working with aggressive solvents, consult a glove compatibility chart to select the most appropriate material.
Safe Handling and Operational Workflow
A systematic approach to handling 2,6-Dimethyl-4'-piperidinomethyl benzophenone will minimize the risk of exposure. The following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for 2,6-Dimethyl-4'-piperidinomethyl benzophenone waste.
Disposal Protocol:
Waste Segregation: All materials contaminated with 2,6-Dimethyl-4'-piperidinomethyl benzophenone, including unused compound, contaminated gloves, weigh boats, and solvent washes, should be collected as hazardous waste.
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Ensure the containers are compatible with the waste they hold.
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service. [2]Do not dispose of this chemical down the drain or in the regular trash.
[8][11]
By adhering to these guidelines, researchers can confidently and safely work with 2,6-Dimethyl-4'-piperidinomethyl benzophenone, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
Benzophenone - Safety Data Sheet. (2015, March 19).
Material Safety Data Sheet - Benzophenone imine. Cole-Parmer.
SAFETY DATA SHEET - Merck Millipore. (2025, November 20).
7 - Safety Data Sheet.
Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid. Benchchem.
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
Sun-protective clothing using benzophenone/CD complex. (2023, May 16). Cyclodextrin News.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
SAFETY DATA SHEET - Durham Tech. (2010, May 3).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
Safety data sheet - CPAChem. (2023, February 20).
SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
Spectrum Chemical - SAFETY DATA SHEET. (2023, October 26).
Safety Data Sheet - TargetMol. (2026, February 10).
Personal Protective Equipment (PPE).
Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. Redox. (2025, September 23).
benzophenone.pdf. (2012, March 30).
Safety Data Sheet - Fluorochem. (2024, December 19).